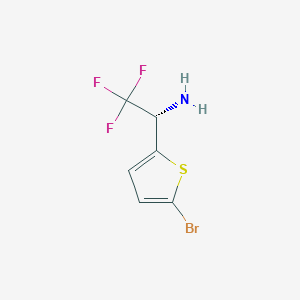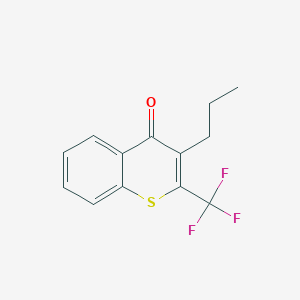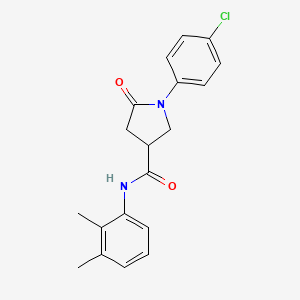![molecular formula C28H21N3O2 B15148869 N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide is a complex organic compound that features a phthalazine core linked to a benzamide moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(4-methylphenyl)phthalazin-1-ol, which is then reacted with 4-fluorobenzoyl chloride to form the intermediate 4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}benzoyl chloride. This intermediate is subsequently reacted with aniline to yield the final product, this compound. The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with a similar aromatic core but different heterocyclic substituents.
Uniqueness
N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide is unique due to its specific combination of a phthalazine core and benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C28H21N3O2 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
N-[4-[4-(4-methylphenyl)phthalazin-1-yl]oxyphenyl]benzamide |
InChI |
InChI=1S/C28H21N3O2/c1-19-11-13-20(14-12-19)26-24-9-5-6-10-25(24)28(31-30-26)33-23-17-15-22(16-18-23)29-27(32)21-7-3-2-4-8-21/h2-18H,1H3,(H,29,32) |
InChI-Schlüssel |
UZQPBZSYCYMHDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15148799.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)



![5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B15148847.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B15148852.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148862.png)
![2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B15148873.png)
![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
